2-Chloro-4-iodobenzaldehyde

Description

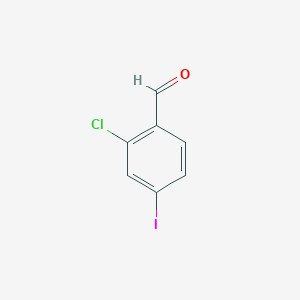

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBKHUOGPLCQLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260810-79-4 | |

| Record name | 2-chloro-4-iodobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-4-iodobenzaldehyde chemical properties

An In-Depth Technical Guide to 2-Chloro-4-iodobenzaldehyde for Advanced Research

Authored by: A Senior Application Scientist

Introduction

2-Chloro-4-iodobenzaldehyde is a di-halogenated aromatic aldehyde that serves as a highly versatile and valuable intermediate in modern organic synthesis. Its unique structural arrangement, featuring a reactive aldehyde group and two different halogen atoms on the benzene ring, offers chemists a powerful tool for constructing complex molecular architectures. The chlorine at the 2-position and the iodine at the 4-position provide distinct reactivity profiles, enabling selective and sequential functionalization. This guide provides an in-depth analysis of the chemical properties, spectroscopic characteristics, synthesis, reactivity, and applications of 2-Chloro-4-iodobenzaldehyde, tailored for researchers, scientists, and professionals in drug development and material science.

Physicochemical and Structural Properties

2-Chloro-4-iodobenzaldehyde presents as a pale yellow to off-white crystalline solid at room temperature.[1] The presence of both a chloro and a bulky iodo group, along with the polar aldehyde function, governs its physical properties and intermolecular interactions in the solid state.

Core Chemical Data

| Property | Value | Source(s) |

| CAS Number | 1260810-79-4 | [1][2] |

| Molecular Formula | C₇H₄ClIO | [1][3] |

| Molecular Weight | 266.46 g/mol | [1][2] |

| IUPAC Name | 2-chloro-4-iodobenzaldehyde | [1] |

| Appearance | Pale yellow to off-white crystalline solid | [1] |

| Purity | Typically ≥95% | [2] |

| Canonical SMILES | C1=CC(=C(C=C1I)Cl)C=O | [1][3] |

| InChI Key | DYBKHUOGPLCQLA-UHFFFAOYSA-N | [1][3] |

Structural Analysis & Molecular Geometry

The molecule consists of a benzene ring substituted with an aldehyde group, a chlorine atom at the ortho position, and an iodine atom at the para position relative to the chlorine. The aldehyde group is largely coplanar with the aromatic ring, which maximizes conjugative stabilization.[1] The electron-withdrawing nature of the aldehyde group and both halogen substituents deactivates the aromatic ring towards electrophilic substitution but enhances its susceptibility to nucleophilic attack.

The carbon-iodine bond is significantly longer and weaker than the carbon-chlorine bond, making it the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions.[4] This differential reactivity is a cornerstone of its synthetic utility.

Solubility Profile

Due to its halogenated aromatic structure, 2-Chloro-4-iodobenzaldehyde has limited solubility in water.[1] It exhibits good solubility in common organic solvents such as ethers, chlorinated solvents (e.g., dichloromethane), and ethyl acetate, which is consistent with its use in organic synthesis.[1]

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation of 2-Chloro-4-iodobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is highly characteristic. The aldehyde proton (CHO) is expected to appear as a singlet in the highly deshielded region, typically around δ 10.4 ppm.[1] The aromatic protons will display a predictable splitting pattern based on their positions and coupling constants.

-

¹³C NMR: The carbon spectrum will show a distinctive peak for the carbonyl carbon of the aldehyde group above 185 ppm. Aromatic carbons will appear in the typical range of δ 120-145 ppm, with carbons bonded to halogens showing characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band is observed for the aldehyde carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹.[1] Aromatic C-C stretching vibrations are visible in the 1400-1600 cm⁻¹ region.[1]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak [M]⁺ is observed at an m/z of approximately 266, corresponding to the molecular formula C₇H₄ClIO.[1] Characteristic fragmentation patterns include the loss of the aldehyde hydrogen, followed by the loss of carbon monoxide to form a substituted benzyl cation.[1]

Synthesis and Purification

The synthesis of 2-Chloro-4-iodobenzaldehyde is typically achieved through a multi-step sequence involving regioselective halogenation.

Synthetic Pathway Overview

A common and logical approach involves the sequential halogenation of a suitable starting material. For instance, one could start with 4-iodobenzaldehyde and introduce the chlorine atom, or begin with 2-chlorobenzaldehyde and perform a regioselective iodination. The latter is often preferred for controlling regiochemistry.

Caption: A typical workflow for the synthesis of 2-Chloro-4-iodobenzaldehyde.

Experimental Protocol: Regioselective Iodination

This protocol describes the iodination of 2-chlorobenzaldehyde. The ortho- and para-directing effect of the chlorine atom, combined with the deactivating effect of the aldehyde group, favors iodination at the 4-position.

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorobenzaldehyde (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.

-

Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 eq.) to the solution.

-

Catalysis: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) (0.1 eq.).[1]

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, cool the reaction mixture. Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with saturated brine, dry it over anhydrous sodium sulfate, and filter.[5]

-

Purification: Concentrate the organic solution under reduced pressure. The crude product is then purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2-Chloro-4-iodobenzaldehyde.[1]

Reactivity and Key Chemical Transformations

The synthetic power of 2-Chloro-4-iodobenzaldehyde lies in the orthogonal reactivity of its functional groups.

Caption: Key reaction pathways for 2-Chloro-4-iodobenzaldehyde.

Reactions of the Aldehyde Group

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 2-chloro-4-iodobenzoic acid, using various oxidizing agents. Modern, greener methods may employ selenium catalysts with hydrogen peroxide.[4]

-

Reduction: The aldehyde is readily reduced to the primary alcohol, (2-chloro-4-iodophenyl)methanol, using mild reducing agents like sodium borohydride.[4]

-

Condensation Reactions: It undergoes condensation with primary amines to form Schiff bases (imines), a fundamental transformation in the synthesis of various heterocyclic compounds and ligands.[6]

Reactions of the Halogenated Ring

The C-I bond is the most reactive site for cross-coupling reactions due to its lower bond dissociation energy compared to the C-Cl bond. This allows for selective functionalization.

-

Palladium-Catalyzed Cross-Coupling: 2-Chloro-4-iodobenzaldehyde is an excellent substrate for reactions like Suzuki and Stille couplings.[4] This enables the introduction of aryl, alkyl, or vinyl groups at the 4-position while leaving the chlorine atom at the 2-position intact for subsequent transformations. This stepwise functionalization is a key advantage for building molecular complexity.

Applications in Research and Drug Development

The unique reactivity profile of 2-Chloro-4-iodobenzaldehyde makes it a valuable precursor in several high-value research areas.

-

Pharmaceutical Synthesis: It serves as a key building block for synthesizing complex organic molecules with potential biological activity.[1] The presence of halogens can significantly influence a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability.

-

Material Science: The compound can be used to prepare functionalized polymers and materials with tailored electronic or optical properties.[1] For example, it can be incorporated into metal-organic frameworks (MOFs) where the halogen atoms can act as binding sites or be used for post-synthetic modification.[4]

-

Agrochemicals: It is an important intermediate in the development of new pesticides and herbicides.[1]

Safety, Handling, and Storage

As with all halogenated aromatic compounds, proper safety precautions are essential when handling 2-Chloro-4-iodobenzaldehyde.

Hazard Identification

-

GHS Hazard Statements: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[2]

-

Pictograms: The primary hazard pictogram is the irritant symbol (exclamation mark).[1]

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Some related compounds are noted as being air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the aldehyde group.[7]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release to the environment.[8]

Conclusion

2-Chloro-4-iodobenzaldehyde is a strategically important synthetic intermediate whose value is derived from the orthogonal reactivity of its aldehyde and di-halogenated aromatic functionalities. Its ability to undergo selective transformations at the aldehyde group and the carbon-iodine bond makes it a powerful tool for the systematic construction of complex, functionalized molecules. For researchers in drug discovery, agrochemicals, and material science, a thorough understanding of its properties and reactivity is key to unlocking its full synthetic potential.

References

-

PubChem. (n.d.). 2,6-Dichloro-4-iodobenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

PubChemLite. (n.d.). 2-chloro-4-iodobenzaldehyde (C7H4ClIO). Available from: [Link]

-

Fine Chemical Engineering. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available from: [Link]

Sources

- 1. Buy 2-Chloro-4-iodobenzaldehyde | 1260810-79-4 [smolecule.com]

- 2. 1260810-79-4 Cas No. | 2-Chloro-4-iodobenzaldehyde | Apollo [store.apolloscientific.co.uk]

- 3. PubChemLite - 2-chloro-4-iodobenzaldehyde (C7H4ClIO) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. 2-Chloro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. ojs.wiserpub.com [ojs.wiserpub.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Core Molecular Architecture and Physicochemical Properties

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 2-Chloro-4-iodobenzaldehyde

This guide provides a comprehensive technical overview of 2-Chloro-4-iodobenzaldehyde, a key halogenated aromatic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's nuanced molecular architecture, spectroscopic signature, strategic synthesis, and its versatile reactivity, which underpins its application in the synthesis of complex molecular targets.

2-Chloro-4-iodobenzaldehyde, with the molecular formula C₇H₄ClIO, is a disubstituted aromatic aldehyde that serves as a highly valuable building block in modern organic synthesis.[1][2] Its structure features a benzene ring functionalized with an aldehyde group, a chlorine atom at the ortho-position (C2), and an iodine atom at the para-position (C4). This specific substitution pattern imparts a unique combination of steric and electronic properties, governing its reactivity and utility.

The molecule is fundamentally planar, with the aldehyde group's carbonyl maintaining coplanarity with the aromatic system to maximize conjugative stabilization.[1] The presence of two different halogen atoms, both of which are electron-withdrawing, influences the electron density distribution across the ring and the reactivity of the aldehyde.[1]

Table 1: Physicochemical Properties of 2-Chloro-4-iodobenzaldehyde

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClIO | [1][2] |

| Molecular Weight | 266.46 g/mol | [1][3] |

| Appearance | Pale yellow to off-white crystalline solid | [1] |

| Melting Point | 45 - 50 °C | |

| Boiling Point | 213 - 214 °C | |

| Solubility | Limited solubility in water; soluble in organic solvents. | [1] |

| CAS Number | 1260810-79-4 | [3] |

Crystallographic and Geometric Insights

Crystal structure analysis of halogenated benzaldehydes typically reveals monoclinic or orthorhombic space groups.[1] The solid-state packing of 2-Chloro-4-iodobenzaldehyde is significantly influenced by intermolecular forces, including halogen bonding (a non-covalent interaction involving the electrophilic region of the halogen atoms) and weak hydrogen bonds.[1] The disparate sizes of the chlorine (van der Waals radius ~1.75 Å) and iodine (~1.98 Å) atoms create an anisotropic molecular shape that dictates crystal packing efficiency.[1] Bond lengths and angles are characteristic of aromatic systems, with slight distortions induced by the steric and electronic effects of the substituents.[1]

Spectroscopic Characterization: A Structural Fingerprint

Spectroscopic analysis provides unambiguous confirmation of the molecular structure of 2-Chloro-4-iodobenzaldehyde.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is distinguished by a characteristic singlet for the aldehyde proton (CHO) appearing significantly downfield, typically around δ 10.4 ppm, due to the deshielding effect of the carbonyl group.[1] The aromatic protons exhibit predictable splitting patterns based on their positions and coupling constants.

-

¹³C NMR : The carbon spectrum shows a distinct resonance for the carbonyl carbon. The signals for the aromatic carbons are influenced by the electronegativity and position of the halogen substituents.

-

-

Infrared (IR) Spectroscopy : The IR spectrum displays a strong, sharp absorption band for the aldehyde C=O stretch, typically found in the range of 1680-1700 cm⁻¹.[1] Aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region, while C-Cl and C-I stretching frequencies appear at lower wavenumbers.[1]

-

Mass Spectrometry (MS) : Mass spectral analysis reveals the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to the molecular weight (approx. 266).[1] Common fragmentation pathways include the loss of the aldehyde hydrogen, the carbonyl group (as CO), and sequential loss of the halogen atoms, providing further structural confirmation.[1]

Strategic Synthesis of 2-Chloro-4-iodobenzaldehyde

The synthesis of 2-Chloro-4-iodobenzaldehyde is typically achieved through a multi-step sequence involving regioselective halogenation. A common and logical approach begins with a readily available, appropriately substituted precursor to control the placement of the halogens.

One logical pathway involves the chlorination of 4-iodobenzaldehyde. The iodine atom, being a para-director, would not direct the incoming electrophilic chlorine to the desired ortho position. Therefore, a more controlled synthesis starting from a different precursor is often employed. A practical route may involve the sequential halogenation of benzaldehyde, though controlling regioselectivity can be challenging.[1] A more robust method often starts with a pre-functionalized ring to ensure the correct substitution pattern.

Caption: A generalized workflow for the synthesis of 2-Chloro-4-iodobenzaldehyde.

Experimental Protocol: Synthesis from 4-Iodobenzaldehyde

-

Reaction Setup : To a solution of 4-iodobenzaldehyde (1.0 eq.) in a suitable solvent, a chlorinating agent such as thionyl chloride or phosphorus pentachloride is added.[1] A Lewis acid catalyst may be employed to facilitate the reaction.

-

Heating : The reaction mixture is heated under reflux for a specified period to drive the electrophilic aromatic substitution.

-

Quenching and Extraction : Upon completion, the reaction is carefully quenched with water or ice. The organic product is extracted into an appropriate solvent (e.g., dichloromethane or ethyl acetate).

-

Purification : The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield pure 2-Chloro-4-iodobenzaldehyde.[1]

Chemical Reactivity and Synthetic Transformations

The synthetic power of 2-Chloro-4-iodobenzaldehyde lies in the differential reactivity of its three functional groups: the aldehyde, the C-I bond, and the C-Cl bond. This allows for a series of selective and orthogonal chemical transformations.

-

Aldehyde Group : The aldehyde is a versatile handle for various reactions, including:

-

Carbon-Halogen Bonds : The C-I and C-Cl bonds are prime sites for palladium-catalyzed cross-coupling reactions. Crucially, the C-I bond is significantly more reactive than the C-Cl bond in oxidative addition to a Pd(0) catalyst. This reactivity difference is the cornerstone of its utility, enabling selective functionalization at the C4 position while leaving the C2-chloro substituent intact for subsequent modification.[6][7]

Selective Cross-Coupling Reactions

Suzuki-Miyaura Coupling : This reaction is used to form new carbon-carbon single bonds. 2-Chloro-4-iodobenzaldehyde can be selectively coupled with an aryl or vinyl boronic acid at the C4 position under standard Suzuki conditions (Pd catalyst, base, suitable solvent), leaving the chlorine atom untouched.[7][8][9] This strategy is invaluable for building biaryl scaffolds found in many pharmaceuticals.[10][11]

Sonogashira Coupling : This reaction forms carbon-carbon triple bonds by coupling with a terminal alkyne.[12][13] The reaction proceeds selectively at the highly reactive C-I bond, catalyzed by palladium and a copper(I) co-catalyst, to yield 2-chloro-4-alkynylbenzaldehyde derivatives.[6][14][15] These products are important precursors for more complex conjugated systems.

Caption: Key selective reactivity pathways of 2-Chloro-4-iodobenzaldehyde.

Applications in Drug Discovery and Materials Science

The unique structural and reactivity profile of 2-Chloro-4-iodobenzaldehyde makes it a strategic intermediate in several high-value areas:

-

Pharmaceutical Synthesis : It serves as a precursor for synthesizing complex heterocyclic and polycyclic aromatic compounds. The ability to perform sequential, site-selective cross-coupling reactions allows for the controlled and convergent assembly of drug candidates.[1] The halogen atoms themselves can be desirable features in a final drug molecule, potentially participating in halogen bonding with protein targets to enhance binding affinity and selectivity.

-

Materials Science : This compound is a building block for functional organic materials.[1] The introduction of conjugated groups via Sonogashira coupling can be used to synthesize novel chromophores, fluorophores, or organic semiconductors for applications in electronics and photonics.

-

Agrochemicals : Like in pharmaceuticals, it is used to build the core structures of new pesticides and herbicides, where the specific substitution pattern is often key to biological activity.[1][10]

Safety and Handling

2-Chloro-4-iodobenzaldehyde is classified as a hazardous substance and must be handled with appropriate care.

-

Hazards : It is harmful if swallowed, in contact with skin, or if inhaled.[3] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[3]

-

Precautions : Standard laboratory personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[16] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[16] Store in a tightly closed container in a dry, cool place, potentially under an inert atmosphere as it may be air-sensitive.[16]

Conclusion

2-Chloro-4-iodobenzaldehyde is a synthetically powerful and versatile intermediate. Its value is derived from the orthogonal reactivity of its three distinct functional sites—the aldehyde, the carbon-iodine bond, and the carbon-chlorine bond. The high reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions enables chemists to perform selective, high-yielding transformations at the C4 position as a first step in a longer synthetic sequence. This predictable reactivity, combined with the multiple handles for further functionalization, secures its role as a critical building block for innovation in medicinal chemistry, agrochemicals, and materials science.

References

-

PubChem. (n.d.). 2,6-Dichloro-4-iodobenzaldehyde. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-chloro-4-iodobenzaldehyde (C7H4ClIO). Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Sonogashira–Hagihara reactions of halogenated glycals. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

YouTube. (2019). Sonogashira coupling. Retrieved from [Link]

-

Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-357. Retrieved from [Link]

-

ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

-

FAQ. (n.d.). What are the synthesis methods and practical applications of 4-Iodobenzaldehyde?. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Green Chemistry (RSC Publishing). (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Retrieved from [Link]

-

LookChem. (n.d.). Cas 15164-44-0,4-IODOBENZALDEHYDE. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-chlorobenzaldehyde. Retrieved from [Link]

-

YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

Sources

- 1. Buy 2-Chloro-4-iodobenzaldehyde | 1260810-79-4 [smolecule.com]

- 2. PubChemLite - 2-chloro-4-iodobenzaldehyde (C7H4ClIO) [pubchemlite.lcsb.uni.lu]

- 3. 1260810-79-4 Cas No. | 2-Chloro-4-iodobenzaldehyde | Apollo [store.apolloscientific.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. ojs.wiserpub.com [ojs.wiserpub.com]

- 6. BJOC - Sonogashira–Hagihara reactions of halogenated glycals [beilstein-journals.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. organicreactions.org [organicreactions.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Page loading... [wap.guidechem.com]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. youtube.com [youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-iodobenzaldehyde is a key aromatic building block in the synthesis of a wide array of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring an aldehyde functional group alongside chloro and iodo substituents, offers multiple reactive sites for further molecular elaboration. The strategic placement of the halogens allows for selective cross-coupling reactions, while the aldehyde group provides a handle for constructing diverse carbon-carbon and carbon-nitrogen bonds. This guide provides a comprehensive overview of the primary synthetic pathways to 2-Chloro-4-iodobenzaldehyde, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methods to aid researchers in selecting the most suitable route for their specific applications.

Introduction: The Strategic Importance of 2-Chloro-4-iodobenzaldehyde

The value of 2-Chloro-4-iodobenzaldehyde as a synthetic intermediate lies in the orthogonal reactivity of its functional groups. The aldehyde can readily participate in reactions such as Wittig olefination, reductive amination, and aldol condensations.[1] The chloro and iodo substituents, with their distinct electronic properties and reactivities in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enable the sequential and regioselective introduction of new carbon-carbon and carbon-heteroatom bonds.[2][3][4] This "plug-and-play" characteristic makes it an invaluable precursor for generating molecular diversity in drug discovery campaigns and for the synthesis of functional materials with tailored electronic and photophysical properties.[1] Furthermore, the presence of both chlorine and iodine atoms can influence the pharmacokinetic and pharmacodynamic properties of a molecule and allows for the study of halogen bonding interactions.[1]

Key Synthetic Strategies

Several synthetic routes to 2-Chloro-4-iodobenzaldehyde have been reported, each with its own set of advantages and limitations. The choice of a particular pathway often depends on the availability of starting materials, desired scale of the reaction, and tolerance of other functional groups in the target molecule. This guide will focus on three primary and logically sound approaches:

-

Pathway A: Formylation of 1-chloro-3-iodobenzene.

-

Pathway B: Halogenation of a substituted benzaldehyde precursor.

-

Pathway C: Oxidation of (2-chloro-4-iodophenyl)methanol.

Caption: Overview of primary synthetic pathways to 2-Chloro-4-iodobenzaldehyde.

Pathway A: Formylation of 1-Chloro-3-iodobenzene

This approach introduces the aldehyde group onto a pre-existing 1-chloro-3-iodobenzene scaffold. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[5][6][7][8][9]

Reaction Principle and Mechanism

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphoryl chloride (POCl₃) or oxalyl chloride.[6][8] This electrophilic iminium salt then attacks the electron-rich aromatic ring, followed by hydrolysis to yield the corresponding aldehyde.[5][7][8] The directing effects of the chloro and iodo substituents on the benzene ring guide the formylation to the desired position.

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol

Materials:

-

1-Chloro-3-iodobenzene

-

N,N-Dimethylformamide (DMF)

-

Phosphoryl chloride (POCl₃)

-

Dichloromethane (DCM)

-

Sodium acetate

-

Water

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 1-chloro-3-iodobenzene (1.0 equiv) in DMF (10 vol) at 0 °C, add phosphoryl chloride (1.5 equiv) dropwise.[5]

-

Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.

-

Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.[5]

-

Dilute the mixture with water and extract with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 2-Chloro-4-iodobenzaldehyde.

Pathway B: Halogenation of a Substituted Benzaldehyde

This strategy involves the introduction of the iodo group onto a 2-chlorobenzaldehyde precursor. Regioselective iodination is crucial for the success of this pathway.[1]

Reaction Principle and Mechanism

Electrophilic aromatic iodination can be achieved using various iodinating agents. A common and effective method involves the use of N-iodosuccinimide (NIS) in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).[1] The acid protonates NIS, increasing the electrophilicity of the iodine, which is then attacked by the electron-rich aromatic ring. The directing effects of the chloro and aldehyde groups favor iodination at the position para to the chloro group.

Experimental Protocol

Materials:

-

2-Chlorobenzaldehyde

-

N-Iodosuccinimide (NIS)

-

p-Toluenesulfonic acid (p-TsOH)

-

Acetonitrile

-

Sodium thiosulfate solution

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-chlorobenzaldehyde (1.0 equiv) in acetonitrile, add N-iodosuccinimide (1.1 equiv) and a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography.

Pathway C: Oxidation of (2-chloro-4-iodophenyl)methanol

This pathway relies on the oxidation of the corresponding benzyl alcohol to the aldehyde. This method is particularly useful if the benzyl alcohol is readily available or easily synthesized.

Reaction Principle and Mechanism

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. A variety of oxidizing agents can be employed, such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Swern oxidation conditions.[10] For instance, activated manganese dioxide is a mild and selective reagent for the oxidation of allylic and benzylic alcohols. The reaction proceeds via a surface-mediated mechanism.

Experimental Protocol

Materials:

-

(2-Chloro-4-iodophenyl)methanol

-

Activated manganese dioxide (MnO₂)

-

Chloroform or Dichloromethane (DCM)

-

Celite

Procedure:

-

To a solution of (2-chloro-4-iodophenyl)methanol (1.0 equiv) in chloroform, add activated manganese dioxide (5-10 equiv).[10]

-

Stir the suspension vigorously at room temperature for 24-48 hours.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing the filter cake with additional chloroform.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-Chloro-4-iodobenzaldehyde, which can be further purified if necessary.

Comparative Analysis of Synthetic Pathways

| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield |

| A: Formylation | 1-Chloro-3-iodobenzene | DMF, POCl₃ | Direct introduction of the aldehyde group. | Requires handling of corrosive POCl₃. | Moderate to Good |

| B: Halogenation | 2-Chlorobenzaldehyde | NIS, p-TsOH | Readily available starting material. | Potential for regioisomeric byproducts. | Good |

| C: Oxidation | (2-Chloro-4-iodophenyl)methanol | MnO₂ | Mild reaction conditions. | Requires the synthesis of the starting alcohol. | Good to Excellent |

Conclusion

The synthesis of 2-Chloro-4-iodobenzaldehyde can be effectively achieved through several distinct pathways. The choice of the optimal route will be dictated by factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the specific requirements of the downstream applications. The formylation of 1-chloro-3-iodobenzene offers a direct approach, while the halogenation of 2-chlorobenzaldehyde provides a convergent route. The oxidation of (2-chloro-4-iodophenyl)methanol presents a mild and often high-yielding alternative, provided the precursor alcohol is accessible. This guide provides the necessary technical details and mechanistic understanding to empower researchers to confidently synthesize this valuable building block for their scientific endeavors.

References

- Smolecule. (n.d.). Buy 2-Chloro-4-iodobenzaldehyde | 1260810-79-4.

- Benchchem. (2025). Benchmarking the synthesis of 2-Chloro-4-(diethylamino)benzaldehyde against alternative methods.

- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-(4-Hydroxy-phenoxy)-benzaldehyde.

- ResearchGate. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Request PDF.

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- Benchchem. (n.d.). 2,6-Dichloro-4-iodobenzaldehyde|CAS 177167-53-2.

- Unknown. (n.d.). Grignard Reaction.

- Wikipedia. (n.d.). Sandmeyer reaction.

- NROChemistry. (n.d.). Sandmeyer Reaction.

- Unknown. (n.d.). Gattermann-Koch Reaction.

- Name-Reaction.com. (2026). Vilsmeier-Haack reaction.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- Wikipedia. (n.d.). Gattermann reaction.

- Thermo Fisher Scientific. (n.d.). Gattermann and Gattermann-Koch Formylation.

- L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction.

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism.

- Wikipedia. (n.d.). Suzuki reaction.

- ChemicalBook. (n.d.). 2-Chloro-4-hydroxybenzaldehyde synthesis.

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

- PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.

- Organic Syntheses Procedure. (n.d.). 3.

- ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with....

- DOI. (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds.

- OrgoSolver. (n.d.). Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl).

- PMC. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts.

- Organic Syntheses Procedure. (n.d.). m-CHLOROBENZALDEHYDE.

- Benchchem. (n.d.). Technical Support Center: Grignard Synthesis of 2-(4-Chlorophenyl)ethanol.

- Organic Syntheses Procedure. (n.d.). p-CHLOROBENZALDEHYDE.

- Google Patents. (n.d.). CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction.

- FAQ. (n.d.). What are the synthesis methods and practical applications of 4-Iodobenzaldehyde?.

- Sigma-Aldrich. (n.d.). 2-Amino-4-chlorobenzaldehyde | 59236-37-2.

- PrepChem.com. (n.d.). Synthesis of 2-aminobenzaldehyde.

- Apollo Scientific. (n.d.). 1260810-79-4 Cas No. | 2-Chloro-4-iodobenzaldehyde.

- Wikipedia. (n.d.). 2-Chlorobenzaldehyde.

- MDPI. (n.d.). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.

- Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 4). Iodination.

- PubChem - NIH. (n.d.). 2-Chloro-4-iodotoluene | C7H6ClI | CID 2801329.

- PubChemLite. (n.d.). 2-chloro-4-iodobenzaldehyde (C7H4ClIO).

- BLD Pharm. (n.d.). 1260810-79-4|2-Chloro-4-iodobenzaldehyde|BLD Pharm.

- Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.

- Growing Science. (2012, June 27). Current Chemistry Letters Oxidation of o-chloro and o-hydroxy benzyl alcohols catalyzed by copper (II) tetraphenylporphyrin nan.

- PubMed. (2011, May 30). Oxidation of methanol, ethylene glycol, and isopropanol with human alcohol dehydrogenases and the inhibition by ethanol and 4-methylpyrazole.

Sources

- 1. Buy 2-Chloro-4-iodobenzaldehyde | 1260810-79-4 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. name-reaction.com [name-reaction.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. prepchem.com [prepchem.com]

An In-depth Technical Guide to 2-Chloro-4-iodobenzaldehyde (CAS No. 1260810-79-4): Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-iodobenzaldehyde, identified by CAS number 1260810-79-4, is a di-halogenated aromatic aldehyde. This compound has emerged as a valuable and versatile building block in the field of organic synthesis, particularly in the realms of medicinal chemistry and materials science.[1] Its unique structural features, possessing a reactive aldehyde group and two different halogen substituents (chloro and iodo) on the benzene ring, offer a wide range of possibilities for the construction of complex molecular architectures. The chlorine and iodine atoms provide distinct reactivity profiles, enabling selective functionalization through various cross-coupling and nucleophilic substitution reactions. This guide provides a comprehensive overview of the physicochemical properties, synthetic applications, and potential biological relevance of 2-Chloro-4-iodobenzaldehyde, offering insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug design. The key properties of 2-Chloro-4-iodobenzaldehyde are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1260810-79-4 | [2] |

| Molecular Formula | C₇H₄ClIO | [1] |

| Molecular Weight | 266.46 g/mol | [1] |

| Appearance | Off-white solid | |

| Purity | ≥95% | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as DMF, THF, and dichloromethane. Insoluble in water. | |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. Light and air sensitive. | [3] |

Spectroscopic Data:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of 2-Chloro-4-iodobenzaldehyde is expected to show a characteristic singlet for the aldehyde proton around 10.4 ppm due to the deshielding effect of the carbonyl group.[1] The aromatic protons will appear as a complex multiplet in the aromatic region. The ¹³C NMR spectrum will show a signal for the carbonyl carbon around 190 ppm and distinct signals for the halogenated aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretch of the aldehyde group in the region of 1680-1700 cm⁻¹.[1] Characteristic peaks for C-Cl and C-I stretching, as well as aromatic C-H and C=C stretching, will also be present.[1]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) at m/z corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the aldehyde group, chlorine, and iodine atoms.[1]

Synthetic Applications in Drug Discovery and Materials Science

The synthetic utility of 2-Chloro-4-iodobenzaldehyde lies in the reactivity of its three functional groups: the aldehyde, the chloro substituent, and the iodo substituent. The iodine atom is a particularly useful handle for palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, allowing for selective functionalization at the 4-position.

This reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and a boronic acid or ester.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-4-iodobenzaldehyde with Phenylboronic Acid

-

Reaction Setup: To a flame-dried Schlenk flask, add 2-Chloro-4-iodobenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as K₂CO₃ (2.0 mmol).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water (e.g., 4:1 ratio).

-

Reaction Execution: Purge the flask with an inert gas (argon or nitrogen) and heat the reaction mixture at a specified temperature (typically 80-100 °C) with stirring for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[4][5][6][7][8]

Caption: Suzuki-Miyaura Coupling Workflow.

The Stille reaction couples the organohalide with an organotin compound, offering another versatile route to C-C bond formation.

Experimental Protocol: Stille Coupling of 2-Chloro-4-iodobenzaldehyde with Tributyl(phenyl)stannane

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 2-Chloro-4-iodobenzaldehyde (1.0 mmol) and tributyl(phenyl)stannane (1.1 mmol) in a suitable solvent such as anhydrous DMF or toluene.

-

Catalyst and Additives: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol), and additives like LiCl (3.0 mmol) and CuI (0.1 mmol) which can enhance the reaction rate.

-

Reaction Execution: Heat the mixture to a temperature ranging from 80 to 110 °C and stir for several hours until TLC indicates the consumption of the starting material.

-

Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with an aqueous solution of KF to remove tin byproducts, followed by water and brine.

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography to yield the coupled product.[9][10][11][12][13]

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for various transformations.

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.

Experimental Protocol: Wittig Reaction of 2-Chloro-4-iodobenzaldehyde

-

Ylide Preparation: Prepare the phosphorus ylide by treating a phosphonium salt (e.g., benzyltriphenylphosphonium chloride) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF or DMSO.

-

Reaction with Aldehyde: Add a solution of 2-Chloro-4-iodobenzaldehyde (1.0 mmol) in the same solvent to the ylide solution at a controlled temperature (often 0 °C or room temperature).

-

Reaction Monitoring: Stir the reaction mixture for a period ranging from a few hours to overnight, monitoring for the formation of the alkene product by TLC.

-

Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic extracts, dry, and concentrate. Purify the crude product by recrystallization or column chromatography to isolate the desired alkene.[14][15][16][17][18]

This reaction involves the formation of a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound.[19][20]

Experimental Protocol: Base-Catalyzed Aldol Condensation

-

Reaction Setup: Dissolve 2-Chloro-4-iodobenzaldehyde (1.0 mmol) and a ketone (e.g., acetone, 0.5 mmol for a 2:1 condensation) in a solvent such as ethanol.

-

Base Addition: Add a solution of a base, such as aqueous sodium hydroxide, to the mixture with stirring.

-

Reaction Progress: Continue stirring at room temperature. The product may precipitate out of the solution. The reaction can be gently heated to ensure completion.[21][22][23]

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the product with cold ethanol and then water to remove any remaining reactants and base. The product can be further purified by recrystallization.[21]

Caption: Key Synthetic Transformations.

Potential Biological and Pharmacological Relevance

While 2-Chloro-4-iodobenzaldehyde is primarily a synthetic intermediate, the structural motifs it helps generate are prevalent in molecules with diverse biological activities. Benzaldehyde derivatives have been reported to possess anti-inflammatory, antimicrobial, and anticancer properties.[24]

Hypothesized Mechanisms of Action for Derivatives

-

Anti-Inflammatory Activity: Derivatives of 2-Chloro-4-iodobenzaldehyde could potentially modulate inflammatory pathways. A plausible mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[25][26][27] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[28] By inhibiting this pathway, derivatives could reduce the inflammatory response.[25][28][29]

Caption: Hypothetical NF-κB Inhibition.

-

Anticancer Activity: Some benzaldehyde derivatives have shown cytotoxic effects against cancer cells. A potential mechanism could be the induction of apoptosis (programmed cell death) through the activation of the caspase signaling cascade.[30][31][32] Caspases are a family of proteases that execute the apoptotic process.[33] Derivatives might trigger the intrinsic or extrinsic apoptotic pathways, leading to the activation of executioner caspases like caspase-3 and subsequent cell death.[31][33]

-

Antimicrobial Activity: The antimicrobial action of some benzaldehyde derivatives is attributed to their ability to disrupt the bacterial cell wall or membrane.[34] They can interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, leading to cell lysis and death.[35][36][37][38] This mechanism is particularly effective against Gram-positive bacteria.[35]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Chloro-4-iodobenzaldehyde.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[3][39] Avoid contact with skin and eyes.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture.[3]

-

Hazards: May cause skin, eye, and respiratory irritation.[2] Harmful if swallowed or in contact with skin.[1]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before use.

Conclusion

2-Chloro-4-iodobenzaldehyde is a highly valuable and versatile building block for organic synthesis. Its distinct reactive sites allow for a wide array of chemical transformations, making it a key intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications. While the compound itself may not have direct biological activity, the derivatives synthesized from it hold significant potential as therapeutic agents. This guide provides a foundation for researchers to explore the full potential of this compound in their synthetic endeavors.

References

-

ResearchGate. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. 2026. Available from: [Link]

-

NROChemistry. Stille Coupling. Available from: [Link]

-

PubMed Central. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Available from: [Link]

-

PubMed Central. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes. Available from: [Link]

-

Chemistry Department, University of Wisconsin-Madison. Experiment 19 — Aldol Condensation. Available from: [Link]

-

Frontiers in Microbiology. Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens. 2020. Available from: [Link]

-

PubMed. Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes. Available from: [Link]

-

MDPI. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. 2019. Available from: [Link]

-

PubMed Central. Caspase-mediated programmed cell death pathways as potential therapeutic targets in cancer. Available from: [Link]

-

Wipf Group, University of Pittsburgh. Small-molecule activation of procaspase-3 to caspase-3 as a personalized anticancer strategy. 2007. Available from: [Link]

-

Chemistry LibreTexts. 4: The Aldol Condensation – Preparation of Chalcones (Experiment). 2021. Available from: [Link]

-

NROChemistry. Wittig Reaction: Mechanism and Examples. Available from: [Link]

-

University of Colorado Boulder. The WITTIG REACTION With CHEMILUMINESCENCE!. Available from: [Link]

-

Myers Group, Harvard University. The Stille Reaction - Chem 115. Available from: [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. 2018. Available from: [Link]

-

Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]

-

Springer. Nanoparticle-supported and magnetically recoverable palladium (Pd) catalyst: A selective and sustainable oxidation protocol with high turn over number. 2018. Available from: [Link]

-

ResearchGate. Abstract 4758: Benzaldehyde suppresses multiple signal pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions. Available from: [Link]

-

Organic Chemistry Portal. Stille Coupling. Available from: [Link]

-

PubMed. Bacterial cell wall synthesis and recycling: new antimicrobial targets and vaccine development. 2025. Available from: [Link]

-

Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

-

NCBI. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database. Available from: [Link]

-

Khan Academy. Aldol condensation. Available from: [Link]

-

Frontiers in Microbiology. Breaking down the cell wall: Still an attractive antibacterial strategy. 2022. Available from: [Link]

-

University of California, Riverside. The Wittig Reaction: Synthesis of Alkenes. Available from: [Link]

-

PUR-FORM. NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. 2021. Available from: [Link]

-

Microbe Notes. Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance. 2023. Available from: [Link]

-

Wikipedia. Stille reaction. Available from: [Link]

-

PubMed Central. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. 2021. Available from: [Link]

-

Organic Syntheses. Org. Synth. 2011, 88, 197. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

California State University, Bakersfield. Lab 13: Predicting the Products of an Aldol Reaction. Available from: [Link]

-

Myers Group, Harvard University. The Suzuki Reaction - Chem 115. Available from: [Link]

Sources

- 1. Buy 2-Chloro-4-iodobenzaldehyde | 1260810-79-4 [smolecule.com]

- 2. 1260810-79-4 Cas No. | 2-Chloro-4-iodobenzaldehyde | Apollo [store.apolloscientific.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Stille Coupling | NROChemistry [nrochemistry.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Stille Coupling [organic-chemistry.org]

- 12. Stille reaction - Wikipedia [en.wikipedia.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 15. www1.udel.edu [www1.udel.edu]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Wittig Reaction [organic-chemistry.org]

- 18. web.mnstate.edu [web.mnstate.edu]

- 19. Khan Academy [khanacademy.org]

- 20. 羟醛缩合反应 [sigmaaldrich.com]

- 21. amherst.edu [amherst.edu]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. csub.edu [csub.edu]

- 24. researchgate.net [researchgate.net]

- 25. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. purformhealth.com [purformhealth.com]

- 27. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 34. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 35. mdpi.com [mdpi.com]

- 36. Bacterial cell wall synthesis and recycling: new antimicrobial targets and vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Frontiers | Breaking down the cell wall: Still an attractive antibacterial strategy [frontiersin.org]

- 38. microbenotes.com [microbenotes.com]

- 39. sds.chemtel.net [sds.chemtel.net]

An In-depth Technical Guide to the Solubility of 2-Chloro-4-iodobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility of 2-Chloro-4-iodobenzaldehyde

2-Chloro-4-iodobenzaldehyde is a di-halogenated aromatic aldehyde with the molecular formula C₇H₄ClIO and a molecular weight of 266.47 g/mol .[1] It presents as a pale yellow to off-white crystalline solid with a melting point range of 45-50 °C.[1] This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of three distinct functional groups—the aldehyde, the chloro group, and the iodo group—offers a versatile platform for a variety of chemical transformations. The aldehyde group can participate in reactions such as Wittig olefination, aldol condensation, and reductive amination. The halogen substituents provide sites for cross-coupling reactions, with the carbon-iodine bond being particularly reactive towards Suzuki, Stille, and Sonogashira couplings. The unique electronic properties conferred by the two different halogens also make it an interesting scaffold for medicinal chemistry explorations.

A fundamental understanding of the solubility of 2-Chloro-4-iodobenzaldehyde in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering insights into solvent selection and providing a detailed protocol for its experimental determination.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For 2-Chloro-4-iodobenzaldehyde, a combination of factors influences its solubility in organic solvents:

-

Polarity: The presence of the polar carbonyl group (C=O) and the carbon-halogen bonds introduces a significant dipole moment to the molecule. However, the overall molecule has a considerable nonpolar character due to the benzene ring. Therefore, it is expected to have limited solubility in highly polar protic solvents like water and better solubility in solvents of intermediate polarity.[1]

-

Hydrogen Bonding: The aldehyde oxygen can act as a hydrogen bond acceptor. Solvents that are effective hydrogen bond donors (e.g., alcohols) can interact favorably with the solute, potentially enhancing solubility.[2][3]

-

Van der Waals Forces: The large, polarizable iodine atom and the overall molecular structure contribute to significant van der Waals interactions. Solvents with high polarizability, such as aromatic and halogenated hydrocarbons, are likely to be effective at solvating 2-Chloro-4-iodobenzaldehyde.

-

Crystal Lattice Energy: As a crystalline solid, energy is required to overcome the intermolecular forces holding the molecules together in the crystal lattice. The efficiency of the solvent in disrupting this lattice is a key determinant of solubility.

Based on these principles, a qualitative prediction of the solubility of 2-Chloro-4-iodobenzaldehyde in various classes of organic solvents can be made.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | Moderate | The alcohol's ability to hydrogen bond with the aldehyde oxygen enhances solubility, but the nonpolar aromatic ring limits high solubility. |

| Aprotic Polar | Acetone, Ethyl Acetate | Good | These solvents have a significant dipole moment to interact with the polar groups of the solute and a nonpolar component to solvate the aromatic ring. |

| Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Very Good | These are highly polar aprotic solvents capable of disrupting the crystal lattice and solvating both the polar and nonpolar parts of the molecule. | |

| Nonpolar | Hexane, Cyclohexane | Poor | The large difference in polarity between the solute and these nonpolar solvents results in weak solute-solvent interactions. |

| Aromatic | Toluene, Xylene | Good | The aromatic rings of the solvent can engage in π-stacking interactions with the benzene ring of the solute, and their moderate polarity can solvate the polar groups. |

| Halogenated | Dichloromethane, Chloroform | Very Good | The similar polarities and the ability of these solvents to engage in dipole-dipole interactions make them excellent solvents for this compound. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and reliable solubility data, an experimental determination is necessary. The following protocol outlines the isothermal saturation method, a common and accurate technique for determining the solubility of a solid in a liquid.

Principle

An excess of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. A known volume of the saturated solution is then carefully separated from the undissolved solid, and the solvent is evaporated. The mass of the remaining solid solute is then determined, allowing for the calculation of solubility.

Materials and Equipment

-

2-Chloro-4-iodobenzaldehyde (solid)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed vials

-

Analytical balance (readable to at least 0.1 mg)

-

Drying oven or vacuum desiccator

Experimental Workflow Diagram

Caption: Isothermal Saturation Method Workflow.

Detailed Procedure

-

Preparation:

-

To a series of vials, add a known volume (e.g., 5.00 mL) of the desired organic solvent.

-

Add an excess amount of 2-Chloro-4-iodobenzaldehyde to each vial, ensuring that a significant amount of undissolved solid remains at the bottom. This is to guarantee that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for an extended period (typically 24-48 hours) with constant agitation. This ensures that the dissolution equilibrium is reached.

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle completely.

-

-

Sampling and Analysis:

-

Carefully withdraw a precise volume (e.g., 2.00 mL) of the clear supernatant using a volumetric pipette fitted with a syringe filter to prevent any solid particles from being transferred.

-

Transfer the filtered saturated solution to a pre-weighed vial. Record the exact weight of the empty vial.

-

Evaporate the solvent from the vial. This can be done in a drying oven at a temperature below the melting point of the solute (e.g., 40 °C) or under reduced pressure in a vacuum desiccator.

-

Once the solvent is completely removed and the solid residue is dry, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dry solid residue on an analytical balance.

-

-

Calculation:

-

Calculate the mass of the dissolved 2-Chloro-4-iodobenzaldehyde by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

-

The solubility can then be expressed in various units, such as mg/mL or g/L, by dividing the mass of the dissolved solid by the volume of the solvent sample taken.

Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of supernatant sampled

-

Safety and Handling

2-Chloro-4-iodobenzaldehyde should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or inhaled, and it causes skin and eye irritation.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[7]

Conclusion

References

- Smolecule. (n.d.). Buy 2-Chloro-4-iodobenzaldehyde | 1260810-79-4.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Embibe. (2023, January 25). Physical Properties of Aldehydes and Ketones: Solubility, Chemical Formula.

- Fisher Scientific. (2024, March 29). Safety Data Sheet.

- Apollo Scientific. (n.d.). 1260810-79-4 Cas No. | 2-Chloro-4-iodobenzaldehyde.

- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.

- Chemistry LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones.

- Wikipedia. (n.d.). 2-Chlorobenzaldehyde.

- Benchchem. (n.d.). 2,6-Dichloro-4-iodobenzaldehyde|CAS 177167-53-2.

- PrepChem.com. (n.d.). Preparation of 2-chlorobenzaldehyde.

- BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones.

- ChemicalBook. (n.d.). 2-Chloro-4-hydroxybenzaldehyde synthesis.

- Solubility of Things. (n.d.). 4-Chlorobenzaldehyde.

- YouTube. (2020, September 26). Test for aldehydes and Ketones.

- A-Level Chemistry. (n.d.). Aldehydes and Ketones - Testing for Carbonyl Compounds.

- The Royal Society of Chemistry. (2013). Supporting Information.

- PubChem. (n.d.). 4-Iodobenzaldehyde | C7H5IO | CID 96657.

- Sigma-Aldrich. (n.d.). 4-Iodobenzaldehyde 96 15164-44-0.

- BLD Pharm. (n.d.). 1260810-79-4|2-Chloro-4-iodobenzaldehyde.

- ChemicalBook. (n.d.). 15164-44-0(4-Iodobenzaldehyde) Product Description.

Sources

- 1. Buy 2-Chloro-4-iodobenzaldehyde | 1260810-79-4 [smolecule.com]

- 2. embibe.com [embibe.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-Chlorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 1260810-79-4 Cas No. | 2-Chloro-4-iodobenzaldehyde | Apollo [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Chloro-4-iodobenzaldehyde

This technical guide provides a detailed examination of the physical, chemical, and spectroscopic properties of 2-Chloro-4-iodobenzaldehyde (CAS No. 1260810-79-4). Designed for researchers, chemists, and professionals in drug development, this document synthesizes key data to facilitate its use as a versatile synthetic intermediate. We will explore its structural characteristics, physical appearance, solubility, and spectroscopic signatures, grounding these observations in fundamental chemical principles.

Chemical Identity and Molecular Structure

2-Chloro-4-iodobenzaldehyde is a di-halogenated aromatic aldehyde. Its structure is characterized by a benzene ring substituted with a chlorine atom at the 2-position, an iodine atom at the 4-position, and a formyl (aldehyde) group at the 1-position.[1] This specific substitution pattern imparts a unique reactivity profile, making it a valuable building block in organic synthesis.[1][2] The electron-withdrawing nature of the halogens and the aldehyde group significantly influences the electron density distribution of the aromatic system.[1]

Molecular Structure

The structural arrangement of 2-Chloro-4-iodobenzaldehyde is depicted below. The molecule is largely planar, with the aldehyde group maintaining coplanarity with the aromatic ring to maximize conjugation.[1]

Caption: 2D structure of 2-Chloro-4-iodobenzaldehyde.

Key Chemical Identifiers

The fundamental identifiers for this compound are summarized below for easy reference.

| Identifier | Value | Source |

| CAS Number | 1260810-79-4 | [1][3] |

| Molecular Formula | C₇H₄ClIO | [1][4] |

| Molecular Weight | 266.47 g/mol | [1] |

| MDL Number | MFCD15527700 | [3] |

| InChI Key | DYBKHUOGPLCQLA-UHFFFAOYSA-N | [4] |

Physical Properties

The macroscopic physical properties of a compound are a direct consequence of its molecular structure and the resulting intermolecular forces.

Physical Appearance and Morphology

At ambient temperature, 2-Chloro-4-iodobenzaldehyde exists as a solid crystalline material.[1] It typically appears as pale yellow to off-white crystals.[1] The solid state is expected given its relatively high molecular weight and the potential for intermolecular interactions, including dipole-dipole forces, van der Waals forces, and potential halogen bonding.[1] The crystalline form often presents with well-defined faces, and its optical properties are influenced by the presence of the heavy iodine atom.[1] For optimal stability, the compound should be protected from light and moisture.[1]

Tabulated Physical Data

| Property | Value | Notes / Analogous Compound Data |

| Melting Point | Data not available | As a solid, its melting point is above room temperature. For context: 4-Iodobenzaldehyde melts at 78-82 °C, and 2,4-Dichlorobenzaldehyde melts at 69-73 °C.[5] |

| Boiling Point | Data not available | Not applicable under standard conditions as it is a solid. For context: 2-Chlorobenzaldehyde boils at 209–215 °C.[6] |

| Purity | ≥95% | As specified by commercial suppliers.[3] |

Solubility Profile

The solubility is dictated by the balance between the polar aldehyde group and the large, nonpolar halogenated aromatic ring.

-

Aqueous Solubility : The compound demonstrates limited solubility in water.[1] This is due to the predominantly hydrophobic nature of the di-halogenated benzene ring, which overshadows the hydrophilic character of the single aldehyde group.[1]

-

Organic Solubility : It exhibits good solubility in a range of organic solvents, with the specific solubility dependent on solvent polarity.[1] The molecule's structure allows it to interact favorably with solvents like dimethyl sulfoxide (DMSO), acetonitrile, and chlorinated solvents. The aldehyde's carbonyl oxygen can act as a hydrogen bond acceptor, contributing to solubility in protic organic solvents.[1]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 2-Chloro-4-iodobenzaldehyde. The predicted spectral features are highly characteristic.

Rationale for Spectroscopic Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry verifies the molecular weight and elemental composition.

Spectroscopic Data Summary

| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |

| ¹H NMR | Aldehyde Proton (-CHO) | ~ δ 10.4 ppm (singlet) | The proton is strongly deshielded by the adjacent electronegative oxygen atom.[1] |

| Aromatic Protons | δ 7.5 - 8.5 ppm | Complex splitting patterns arise from ortho, meta, and para coupling, influenced by the electronic effects of the halogen and aldehyde groups.[1] | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~ δ 190-195 ppm | Characteristic downfield shift for an aldehyde carbonyl carbon.[1] |

| Aromatic Carbons | δ 120-140 ppm | Chemical shifts are influenced by the attached halogen substituents.[1] | |

| IR Spectroscopy | Aldehyde C=O Stretch | ~ 1680-1700 cm⁻¹ (strong) | A strong, sharp absorption band characteristic of an aromatic aldehyde carbonyl group.[1] |

| Aldehyde C-H Stretch | ~ 2720 cm⁻¹ (weak) | A weak but diagnostically useful band.[1] | |

| Aromatic C=C Stretch | ~ 1400-1600 cm⁻¹ | Multiple bands indicating the presence of the benzene ring.[1] | |

| Mass Spectrometry | Molecular Ion ([M]⁺) | m/z ≈ 266 | Corresponds to the molecular weight. The presence of chlorine would result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak. |

| Predicted [M+H]⁺ | m/z = 266.90682 | Predicted mass-to-charge ratio for the protonated molecule.[4] |

Handling, Storage, and Safety

As a laboratory chemical, 2-Chloro-4-iodobenzaldehyde requires careful handling.

-

Safety : It is classified as an irritant.[3] It may cause skin, eye, and respiratory irritation.[3] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

-

Storage : The compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation.[1]

Synthetic Utility and Reactivity

The true value of 2-Chloro-4-iodobenzaldehyde lies in its synthetic versatility. The molecule contains two distinct reactive sites: the aldehyde group and the carbon-halogen bonds. The differential reactivity of the C-I versus the C-Cl bond is particularly useful.

Sources

- 1. Buy 2-Chloro-4-iodobenzaldehyde | 1260810-79-4 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. 1260810-79-4 Cas No. | 2-Chloro-4-iodobenzaldehyde | Apollo [store.apolloscientific.co.uk]

- 4. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 5. 2,4-Dichlorobenzaldehyde | C7H4Cl2O | CID 13404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chlorobenzaldehyde - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-4-iodobenzaldehyde

Abstract